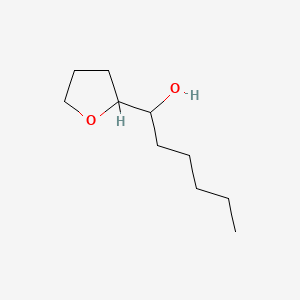
2-Furanmethanol, tetrahydro-alpha-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanmethanol, tetrahydro-alpha-pentyl- is an organic compound with the molecular formula C10H20O2. It is also known as 5-hydroxy-2-pentyl tetrahydrofuran. This compound is a derivative of tetrahydrofuran, a heterocyclic organic compound, and is characterized by the presence of a furan ring that is fully saturated and substituted with a pentyl group and a hydroxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-alpha-pentyl- typically involves the hydrogenation of furfuryl alcohol derivatives. One common method is the catalytic hydrogenation of furfuryl alcohol in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
Furfuryl alcohol+H2→2-Furanmethanol, tetrahydro-alpha-pentyl-
Industrial Production Methods
Industrial production of 2-Furanmethanol, tetrahydro-alpha-pentyl- often involves continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with catalysts such as Pd/C or Raney nickel. The reaction conditions are optimized to achieve high yields and selectivity, typically involving temperatures ranging from 100°C to 200°C and hydrogen pressures of 10-50 bar.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furanmethanol, tetrahydro-alpha-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using catalysts such as Pd/C or Raney nickel.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-furanmethanal or 2-furanmethanoic acid.
Reduction: Formation of tetrahydrofurfuryl alcohol.
Substitution: Formation of halogenated derivatives such as 2-furanmethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-Furanmethanol, tetrahydro-alpha-pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bio-based solvent and its biodegradability.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-Furanmethanol, tetrahydro-alpha-pentyl- involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In antimicrobial applications, it disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofurfuryl alcohol (THFA): Similar structure but lacks the pentyl group.
Furfuryl alcohol: Contains an unsaturated furan ring.
2-Furanmethanol: Contains an unsaturated furan ring and lacks the pentyl group.
Uniqueness
2-Furanmethanol, tetrahydro-alpha-pentyl- is unique due to its fully saturated furan ring and the presence of both a hydroxymethyl group and a pentyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
68480-13-7 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
1-(oxolan-2-yl)hexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
SZXJOXHALDXHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1CCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


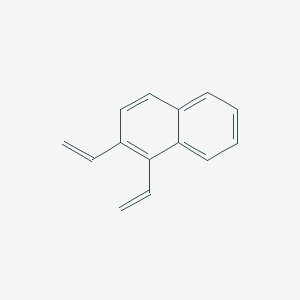
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
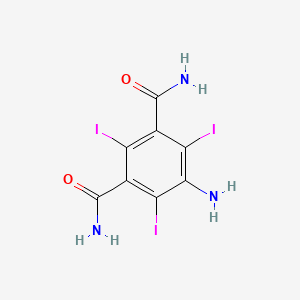
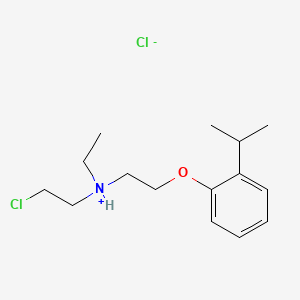
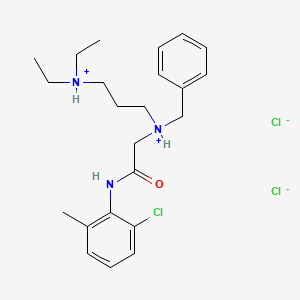
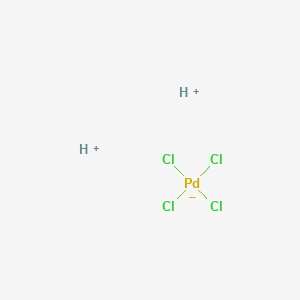
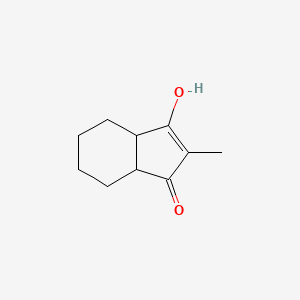
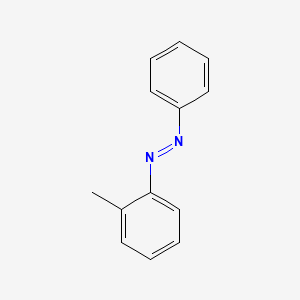

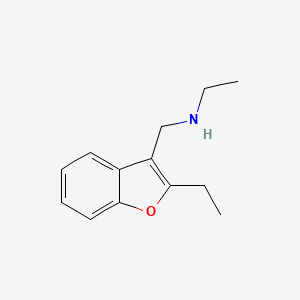
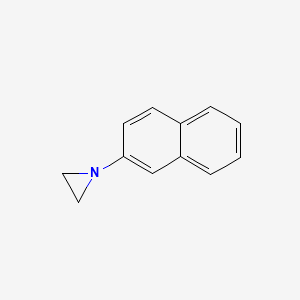
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)


